Anthranilic acid, N-(2-anilino-4-pyrimidinyl)-
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Overview
Description
Anthranilic acid, N-(2-anilino-4-pyrimidinyl)- is a complex organic compound that combines the structural features of anthranilic acid and pyrimidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Anthranilic acid, N-(2-anilino-4-pyrimidinyl)- typically involves the reaction of anthranilic acid with 2-anilino-4-pyrimidine under specific conditions. The reaction often requires a catalyst and is conducted in an organic solvent such as ethanol or methanol. The process may involve heating the reaction mixture to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces production costs.
Chemical Reactions Analysis
Types of Reactions
Anthranilic acid, N-(2-anilino-4-pyrimidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions include various quinoline and amine derivatives, which have significant applications in medicinal chemistry and materials science.
Scientific Research Applications
Anthranilic acid, N-(2-anilino-4-pyrimidinyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Anthranilic acid, N-(2-anilino-4-pyrimidinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Anthranilic acid: A simpler compound with similar structural features but lacking the pyrimidine ring.
2-Anilino-4-pyrimidine: A compound that shares the pyrimidine structure but lacks the anthranilic acid moiety.
Uniqueness
Anthranilic acid, N-(2-anilino-4-pyrimidinyl)- is unique due to its combined structural features, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and makes it a valuable compound in various fields of research.
Properties
CAS No. |
89450-91-9 |
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Molecular Formula |
C17H14N4O2 |
Molecular Weight |
306.32 g/mol |
IUPAC Name |
2-[(2-anilinopyrimidin-4-yl)amino]benzoic acid |
InChI |
InChI=1S/C17H14N4O2/c22-16(23)13-8-4-5-9-14(13)20-15-10-11-18-17(21-15)19-12-6-2-1-3-7-12/h1-11H,(H,22,23)(H2,18,19,20,21) |
InChI Key |
POORMKCKTPLEDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=CC(=N2)NC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
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